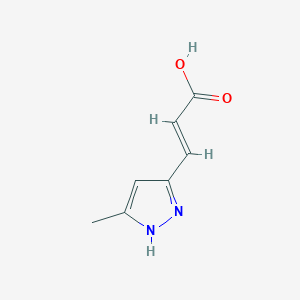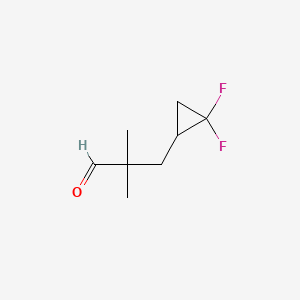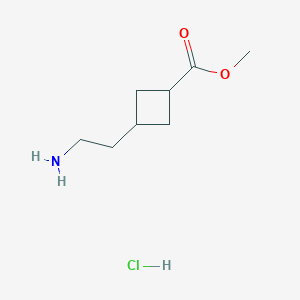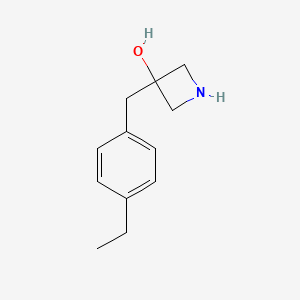
(2,3,6-Trifluorophenyl)methanaminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2,3,6-Trifluorophenyl)methanaminehydrochloride” is a chemical compound with the following structural formula:
This compound
It consists of a trifluorophenyl group attached to a methanamine moiety, with a chloride ion as the counterion. The compound is notable for its unique combination of fluorine substitution and amine functionality.
Méthodes De Préparation
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 2,3,6-trifluorobenzaldehyde with ammonia or an amine in the presence of a reducing agent. The resulting imine intermediate is then reduced to the corresponding amine using a suitable reducing agent (e.g., sodium borohydride).
Reaction Conditions:- Starting material: 2,3,6-trifluorobenzaldehyde
- Reactant: Ammonia or an amine (e.g., methylamine, ethylamine)
- Reducing agent: Sodium borohydride
- Solvent: Organic solvent (e.g., ethanol, methanol)
- Temperature: Room temperature or slightly elevated
- Reaction time: Several hours
Industrial Production: Large-scale production typically involves continuous-flow processes or batch reactions. Optimization of reaction conditions, catalysts, and purification methods ensures efficient and cost-effective synthesis.
Analyse Des Réactions Chimiques
Reactions:
Reductive Amination: The key step in the synthesis involves reductive amination, where the aldehyde group of 2,3,6-trifluorobenzaldehyde reacts with ammonia or an amine to form the imine intermediate. Reduction of the imine yields the desired amine product.
2,3,6-Trifluorobenzaldehyde: The starting material
Ammonia or Amines: Reactants for imine formation
Sodium Borohydride (NaBH₄): Reducing agent for imine reduction
Organic Solvents: Provide a suitable reaction medium
Major Products: The major product is “(2,3,6-Trifluorophenyl)methanaminehydrochloride.”
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound’s unique structure makes it a potential ligand for transition metal catalysts.
Fluorine Chemistry: It contributes to studies on fluorinated organic compounds.
Drug Discovery: Researchers explore its pharmacological properties, including potential drug candidates.
Fluorinated Biomolecules: It may serve as a fluorine-containing building block for bioactive molecules.
Agrochemicals: Possible use in pesticide development.
Materials Science: Incorporation into polymers or materials with specific properties.
Mécanisme D'action
The compound’s mechanism of action depends on its specific application. In drug discovery, it may interact with cellular receptors, enzymes, or other biomolecules. Further studies are needed to elucidate its precise targets and pathways.
Comparaison Avec Des Composés Similaires
While there are related fluorinated compounds, “(2,3,6-Trifluorophenyl)methanaminehydrochloride” stands out due to its trifluorophenyl group combined with an amine functionality. Similar compounds include other fluorinated amines and phenyl derivatives.
Propriétés
Formule moléculaire |
C7H7ClF3N |
|---|---|
Poids moléculaire |
197.58 g/mol |
Nom IUPAC |
(2,3,6-trifluorophenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H6F3N.ClH/c8-5-1-2-6(9)7(10)4(5)3-11;/h1-2H,3,11H2;1H |
Clé InChI |
AUWIYXYDIANWBN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1F)CN)F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(methoxymethyl)-1,3-benzothiazol-2-yl]prop-2-enamide](/img/structure/B13544015.png)





![7-(Difluoromethyl)-5-methyl-[1,3]thiazolo[4,5-b]pyridin-2-amine](/img/structure/B13544049.png)




![1-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)-ethanone](/img/structure/B13544079.png)

